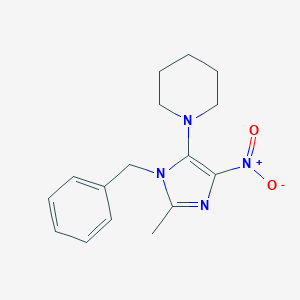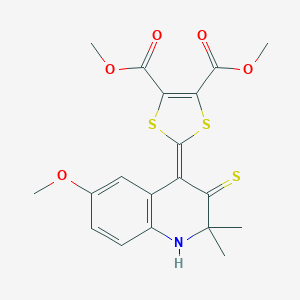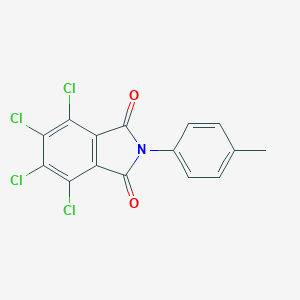
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen
準備方法
The synthesis of 4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the chlorination of a suitable isoindole precursor, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong chlorinating agents and Lewis acids as catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research has shown that this compound exhibits biological activity, making it a candidate for the development of new pharmaceuticals. It has been investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Due to its biological activity, the compound is being explored for therapeutic applications. Studies have focused on its ability to inhibit certain enzymes or pathways involved in disease progression.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell growth or proliferation. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione can be compared with other isoindole derivatives, such as:
4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: This compound lacks the 4-methyl group, which may affect its reactivity and biological activity.
4,5,6,7-tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: The presence of a methoxy group instead of a methyl group can influence the compound’s chemical properties and interactions with biological targets.
4,5,6,7-tetrachloro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione: The nitro group introduces additional reactivity, potentially leading to different biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
56016-12-7 |
|---|---|
分子式 |
C15H7Cl4NO2 |
分子量 |
375g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl4NO2/c1-6-2-4-7(5-3-6)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChIキー |
IAUZEQNFBSIHQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


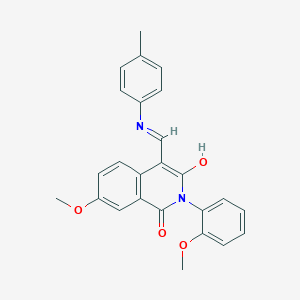
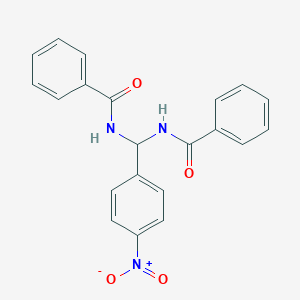
![2-[2-Chloro-3-(1,3-dioxoisoindol-2-yl)-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B377241.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B377243.png)
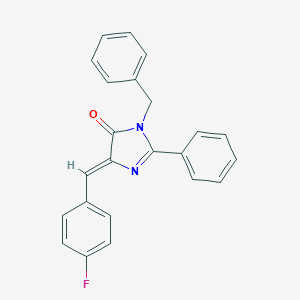
![N-[amino(diphenyl)phosphoranylidene]benzenesulfonamide](/img/structure/B377246.png)
![N-(1-{2-[1-(benzoylamino)-2,2,2-trichloroethoxy]ethoxy}-2,2,2-trichloroethyl)benzamide](/img/structure/B377247.png)
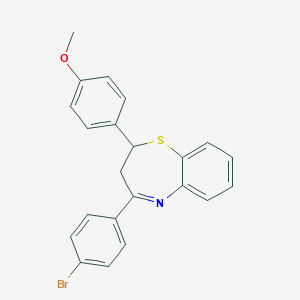
![3-[(2-Aminophenyl)sulfanyl]-3-(3-bromophenyl)-1-(4-bromophenyl)-1-propanone](/img/structure/B377250.png)
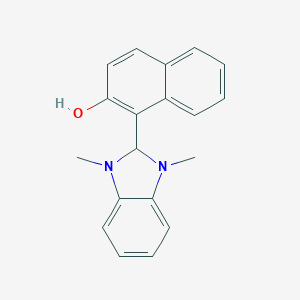
![7-(diethylamino)-3-[2-(2-phenylvinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B377254.png)
